molecular formula C6H10O2 B1211359 2,4-Hexanedione CAS No. 3002-24-2

2,4-Hexanedione

Cat. No. B1211359
Key on ui cas rn: 3002-24-2
M. Wt: 114.14 g/mol
InChI Key: NDOGLIPWGGRQCO-UHFFFAOYSA-N
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Patent
US04517190

Procedure details

C-6. 6-Methyl-5-(n-propanoyl)-2(1H)-pyridinone (and 5-Acetyl-6-ethyl-2(1H)-pyridinone)--A mixture containing 50 g of 2,4-hexanedione, 100 ml of ethanol and 50 ml of concentrated aqueous ammonium hydroxide was allowed to stand at room temperature overnight and then concentrated on a rotary evaporator at 50°-60° C. to a constant weight of 48.8 g, a pale yellow oil that solidified on standing at room temperature. The nmr spectrum of this solid in CDCl3 indicated it to be a mixture of 5-amino-4-hexen-3-one and 4-amino-3-hexen-2-one in a weight ratio of 65:35. The mixture of amino-hexen-ones was dissolved in 100 ml of dimethylformamide and treated with methyl 2-propynoate and the resulting mixture was first gently heated with stirring on a steam bath for 2 hours and then refluxed for 24 hours. The reaction mixture was allowed to cool to room temperature and allowed to stand at room temperature overnight. The crystalline material that separated was collected, washed with isopropyl alcohol and dried in vacuo at 90°-95° C. to yield 11.9 g of 6-methyl-5-(n-propanoyl)-2(1H)-pyridinone, m.p. 173°-175° C. The mother liquor was concentrated on a rotary evaporator and the residue was crystallized from isopropyl alcohol, washed with ether and dried to yield another 10.4 g of 6-methyl-5-(n-propanoyl)-2(1H)-pyridinone, m.p. 173°-175° C. (The filtrate was concentrated in vacuo to yield 57.8 g of an oily residue which was chromatographed on silica gel (700 g) using ether as eluant. Evaporation of the ether fractions yielded 22.4 g of the least polar component, an oily material, a middle fraction of 16.4 g, a viscuous gummy oil, and as the most polar component, 7.8 g, a solid which was recrystallized from isopropyl alcohol to yield a white amorphous powder, m.p. 140°-145° C., whose nmr spectrum showed it to consist of 90% 5-acetyl-6-ethyl-2(1H)-pyridinone. Six further recrystallizations of this product resulted in 1.5 g of pure 5-acetyl-6-ethyl-2(1H)-pyridinone, m.p. 162°-164° C., as shown by its nmr spectrum.)
[Compound]
Name
C-6. 6-Methyl-5-(n-propanoyl)-2(1H)-pyridinone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:5]=[CH:6][C:7](=[O:12])[NH:8][C:9]=1[CH2:10]C)(=[O:3])[CH3:2].[CH3:13]C(=O)CC(=O)CC.[OH-].[NH4+]>C(O)C>[CH3:10][C:9]1[NH:8][C:7](=[O:12])[CH:6]=[CH:5][C:4]=1[C:1](=[O:3])[CH2:2][CH3:13] |f:2.3|

Inputs

Step One
Name
C-6. 6-Methyl-5-(n-propanoyl)-2(1H)-pyridinone
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)C=1C=CC(NC1CC)=O
Name
Quantity
50 g
Type
reactant
Smiles
CC(CC(CC)=O)=O
Name
Quantity
50 mL
Type
reactant
Smiles
[OH-].[NH4+]
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring on a steam bath for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated on a rotary evaporator at 50°-60° C. to a constant weight of 48.8 g
CUSTOM
Type
CUSTOM
Details
on standing at room temperature
ADDITION
Type
ADDITION
Details
a mixture of 5-amino-4-hexen-3-one and 4-amino-3-hexen-2-one in a weight ratio of 65:35
ADDITION
Type
ADDITION
Details
The mixture of amino-hexen-ones
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved in 100 ml of dimethylformamide
ADDITION
Type
ADDITION
Details
treated with methyl 2-propynoate
TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was first gently heated
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 24 hours
Duration
24 h
WAIT
Type
WAIT
Details
to stand at room temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The crystalline material that separated
CUSTOM
Type
CUSTOM
Details
was collected
WASH
Type
WASH
Details
washed with isopropyl alcohol
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 90°-95° C.

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC1=C(C=CC(N1)=O)C(CC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 11.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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